molecular formula C23H25BN2O2 B1401453 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine CAS No. 2096998-33-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B1401453
CAS No.: 2096998-33-1
M. Wt: 372.3 g/mol
InChI Key: MLPBPXZGDAAUKD-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine is a useful research compound. Its molecular formula is C23H25BN2O2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in suzuki coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals, which are common in Suzuki coupling reactions .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound (part of the tetramethyl-1,3,2-dioxaborolane group) forms a bond with a carbon atom on the target molecule . This can result in significant changes to the target molecule, such as the formation of new functional groups or changes in its reactivity .

Biochemical Pathways

The compound’s effects on biochemical pathways are likely related to its role in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical pathways. By facilitating these reactions, the compound could potentially influence a wide range of pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that compounds with a tetramethyl-1,3,2-dioxaborolane group are generally stable and resistant to hydrolysis , which could potentially enhance their bioavailability.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through Suzuki coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various molecular and cellular effects depending on the specific molecules produced .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst and an appropriate base is crucial for Suzuki coupling reactions . Additionally, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound’s storage and handling conditions can significantly impact its efficacy and stability.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPBPXZGDAAUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine

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